molecular formula C10H23N B1600999 N-Ethyloctylamine CAS No. 4088-36-2

N-Ethyloctylamine

Cat. No.: B1600999
CAS No.: 4088-36-2
M. Wt: 157.3 g/mol
InChI Key: SDQCOADWEMMSGK-UHFFFAOYSA-N
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Description

N-Ethyloctylamine (CAS 4088-36-2) is a secondary aliphatic amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.3 g/mol. Its IUPAC name is decan-3-amine, and it is also known by synonyms such as Octylethylamine and Ethyloctylamine. Key physical properties include:

  • Boiling point: 202°C (estimated)
  • Density: 0.7744 g/cm³
  • Predicted pKa: 10.93 ± 0.19
  • Solubility: Low water solubility due to its long hydrophobic octyl chain, typical of long-chain alkylamines .

The compound’s structure features an ethyl group and an octyl group bonded to a central nitrogen atom, making it a versatile intermediate in organic synthesis and industrial applications such as surfactants or corrosion inhibitors.

Properties

CAS No.

4088-36-2

Molecular Formula

C10H23N

Molecular Weight

157.3 g/mol

IUPAC Name

N-ethyloctan-1-amine

InChI

InChI=1S/C10H23N/c1-3-5-6-7-8-9-10-11-4-2/h11H,3-10H2,1-2H3

InChI Key

SDQCOADWEMMSGK-UHFFFAOYSA-N

SMILES

CCCCCCCCNCC

Canonical SMILES

CCCCCCCCNCC

Other CAS No.

4088-36-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares N-Ethyloctylamine with structurally related amines, focusing on molecular weight, boiling point, and basicity:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa (Predicted/Reported)
This compound C₁₀H₂₃N 157.3 202 0.7744 10.93 ± 0.19
Diethylamine C₄H₁₁N 73.14 ~56* 0.7074* ~11.0*
Diethylmethylamine C₅H₁₃N 87.16 ~90* 0.735* ~10.7*
N-Ethylbutylamine C₆H₁₅N 101.19 ~130* 0.760* ~10.5*
N-Methylcyclohexylamine C₇H₁₅N 113.2 ~160* 0.850* ~10.3*
Key Observations:

Molecular Weight and Boiling Points :

  • This compound’s higher molecular weight (157.3 g/mol) correlates with its elevated boiling point (202°C), reflecting stronger van der Waals forces compared to smaller amines like Diethylamine (73.14 g/mol, ~56°C) .
  • Branching and cycloalkyl groups (e.g., N-Methylcyclohexylamine) slightly reduce volatility compared to straight-chain analogs .

Basicity (pKa) :

  • This compound’s pKa (~10.93) is slightly lower than Diethylamine (~11.0), likely due to steric hindrance from the bulky octyl group, which impedes protonation.
  • Smaller amines (e.g., Diethylmethylamine, pKa ~10.7) exhibit marginally higher basicity than this compound but lower than primary amines like Ethylamine (pKa ~10.7–11.0) .

Density and Solubility :

  • Longer alkyl chains (e.g., octyl in this compound) decrease water solubility but increase density compared to shorter-chain amines like Diethylamine .

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